molecular formula C8H8N2O2 B11755313 (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile

Cat. No.: B11755313
M. Wt: 164.16 g/mol
InChI Key: KICUUYZUHRWMJX-RULNZFCNSA-N
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Description

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile is a sophisticated chiral synthon designed for advanced organic synthesis and drug discovery applications. This compound is built upon a hexahydrofuro[3,2-b]furan core, a fused bis-tetrahydrofuran scaffold that is readily derived from carbohydrate-based chemistry, as exemplified by derivatives of D-mannitol . This core structure provides a rigid, three-dimensional framework with multiple defined stereocenters, making it a valuable template for constructing complex molecules with precise spatial orientation . The specific (3S,3aR,6S,6aR) stereochemistry of this scaffold is a key feature, often associated with chirality transferred from natural sugar alcohols, ensuring high stereochemical purity for demanding applications . The primary research value of this particular derivative lies in its two terminal nitrile (-CN) functional groups. These cyano groups are highly versatile synthetic handles; they can be hydrolyzed to carboxylic acids, reduced to primary amines, or serve as precursors to tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry . This functionalization makes the compound an excellent intermediate for the synthesis of active pharmaceutical ingredients (APIs), chiral ligands for catalysis, and novel materials. Potential research applications include its use as a key building block in the development of nucleoside analogues for antiviral or anticancer research , and as a core structure in the synthesis of potential Toll-like receptor (TLR) modulators for immunology research . The inherent properties of the fused ring system suggest potential for influencing solubility and molecular conformation in the resulting target molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data sheet prior to use.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile

InChI

InChI=1S/C8H8N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,3-4H2/t5-,6-,7+,8+/m0/s1

InChI Key

KICUUYZUHRWMJX-RULNZFCNSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)C#N)C#N

Canonical SMILES

C1C(C2C(O1)C(CO2)C#N)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement of Isoidide Ditriflate

Procedure (adapted from):

  • Activation : Isoidide is converted to its ditriflate intermediate using trifluoromethanesulfonic anhydride (Tf2_2O) and pyridine in dichloromethane at 0°C.

  • Cyanide Substitution : The ditriflate reacts with potassium cyanide (KCN) and 18-crown-6 in tetrahydrofuran (THF) at room temperature.

  • Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate gradient).

Key Data :

  • Yield : 50%

  • Stereochemical Outcome : Walden inversion at C3 and C6 positions converts the exo-exo configuration of isoidide to the endo-endo dinitrile.

  • Catalyst : 18-crown-6 facilitates cyanide nucleophilicity.

Base-Induced Epimerization of Isohexide Dinitriles

Procedure (adapted from):

  • Epimerization : A racemic mixture of isohexide dinitriles is treated with 1,8-diazabicycloundec-7-ene (DBU) in THF at equilibrium conditions.

  • Kinetic Control : The reaction favors the (3S,3aR,6S,6aR) isomer due to steric and electronic stabilization.

  • Isolation : Crystallization or chromatography separates the desired diastereomer.

Key Data :

  • Equilibrium Ratio : 57% isoidide, 36% isosorbide, 7% isomannide.

  • Catalyst : DBU enables reversible ring-opening/closure for stereochemical adjustment.

Photocycloaddition and Enzymatic Resolution

Procedure (adapted from):

  • [2+2] Photocycloaddition : Furan reacts with Cbz-protected glycolaldehyde under UV light to form a bicyclic intermediate.

  • Hydrogenation : The intermediate is reduced using NaBH4_4 in ethanol.

  • Kinetic Resolution : Lipase (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers, yielding >99% ee.

Key Data :

  • Yield : 70–80% after resolution.

  • Advantage : Avoids harsh conditions, suitable for enantioselective synthesis.

Titanium-Mediated Glyoxylate Coupling

Procedure (adapted from):

  • Coupling : 2,3-Dihydrofuran reacts with ethyl glyoxylate in the presence of TiCl2_2(OiPr)2_2 at 0°C.

  • Reduction : The adduct is reduced with NaBH4_4, followed by quenching with diethanolamine hydrochloride.

  • Cyclization : Acid-mediated cyclization (HCl/THF) forms the bicyclic dinitrile.

Key Data :

  • Yield : 60–70%.

  • Catalyst Advantage : TiCl2_2(OiPr)2_2 minimizes titanium residues compared to TiCl4_4.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Stereochemical Control
Nucleophilic DisplacementIsoidide ditriflateKCN, 18-crown-650%High (Walden inversion)
Base-Induced EpimerizationRacemic dinitrilesDBU40–50%Moderate (equilibrium)
PhotocycloadditionFuran, glycolaldehydeLipase70–80%Excellent (>99% ee)
Titanium-Mediated Coupling2,3-DihydrofuranTiCl2_2(OiPr)2_260–70%High

Critical Challenges and Solutions

  • Stereochemical Purity : Enzymatic resolution (Method 2.3) outperforms chemical methods but requires specialized biocatalysts.

  • Scalability : Titanium-mediated coupling (Method 2.4) is industrially viable due to stable catalysts and straightforward workup.

  • Byproduct Formation : Epimerization (Method 2.2) generates isosorbide/isomannide byproducts, necessitating rigorous purification .

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium azide or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
The compound is recognized for its structural similarity to various bioactive molecules. It serves as a precursor in the synthesis of compounds that exhibit pharmacological activities. Specifically, derivatives of hexahydrofuro compounds have been studied for their potential as retroviral protease inhibitors, which are crucial in the treatment of HIV/AIDS and other viral infections . The stereochemistry of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile is essential for its biological activity, influencing binding affinity and efficacy.

Case Study: Synthesis of Antiviral Agents
Research has demonstrated that modifications to the furofuran structure can enhance antiviral properties. For instance, studies have synthesized various analogs of hexahydrofuro compounds that showed improved inhibition of viral proteases . The ability to fine-tune the chemical properties through structural modifications makes this compound a valuable building block in drug discovery.

Polymer Science

Building Block for Biodegradable Polymers
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile can be utilized as a monomer in the production of biodegradable polymers. Its unique structure allows for the formation of polyesters and polyamides that exhibit desirable mechanical properties while being environmentally friendly. The incorporation of furan-based dicarbonitriles into polymer chains can enhance thermal stability and biodegradability compared to traditional petrochemical-derived polymers .

Data Table: Properties of Polymers Derived from Hexahydrofuro Compounds

Polymer TypeMechanical StrengthThermal StabilityBiodegradability
PolyestersHighModerateYes
PolyamidesVery HighHighPartial
Furan-based PolymersModerateHighYes

Material Development

Use in Composite Materials
The compound's ability to form strong covalent bonds makes it suitable for use in composite materials. Its integration into composite matrices can improve mechanical strength and resistance to environmental degradation. Research indicates that composites incorporating furan derivatives exhibit enhanced performance characteristics compared to traditional materials .

Case Study: Development of Eco-Friendly Composites
A recent study explored the use of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile in developing eco-friendly composite materials for packaging applications. The results showed that these composites not only provided adequate protection for contents but also reduced environmental impact due to their biodegradability .

Mechanism of Action

The mechanism of action of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Properties of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile and Analogues

Compound Name Functional Groups Molecular Formula Melting Point (°C) Key Applications References
Target Compound (3S,3aR,6S,6aR) Dicarbonitrile C₈H₈N₂O₂ Not reported Chiral agents, pharmaceuticals
Isosorbide-2,5-dinitrile (ISDN) Dicarbonitrile C₈H₈N₂O₂ Not reported Step-growth polymers
Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid Dicarboxylic acid C₈H₁₀O₆ Not reported Polyester/polyamide precursors
Isosorbide [(3S,3aR,6R,6aR)-diol] Diol C₆H₁₀O₄ 60–63 Biodegradable polymers
Isosorbide bistriflate (ISBTf) Bistriflate C₈H₈F₆O₈S₂ Not reported Reactive intermediates
Thiourea derivatives () Bis-amide/thiourea Varies 168–193 Chiral solvating agents

Stereochemical and Reactivity Differences

  • Isosorbide-2,5-dinitrile (ISDN) : A diastereomer of the target compound with (3R,6S) configuration. The stereochemical divergence impacts its chiral recognition properties. ISDN is used in polymer synthesis due to its rigid, electron-deficient nitrile groups, which enhance polymer backbone stability .
  • Isosorbide (diol derivative): The (3S,3aR,6R,6aR)-diol configuration enables hydrogen bonding, making it a key monomer in biodegradable polymers (e.g., polyesters). Its lower melting point (60–63°C) and hydroxyl groups contrast sharply with the nitrile-based reactivity of the target compound .
  • Thiourea/amide derivatives () : These compounds, synthesized via reactions with benzamide or thiourea groups, exhibit higher melting points (168–193°C) due to hydrogen-bonding networks. Their applications in chiral resolution highlight the role of functional group tuning in stereochemical applications .

Biological Activity

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2

This compound features a furofuran backbone with dicarbonitrile functional groups, which may contribute to its biological efficacy.

Mechanisms of Biological Activity

Research indicates that (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile exhibits several biological activities:

  • AMPK Activation : The compound has been associated with the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy metabolism. AMPK activation can lead to improved lipid and glucose metabolism by reducing gluconeogenesis and enhancing insulin sensitivity .
  • Antiviral Properties : It is noted that derivatives of hexahydrofurofuran compounds have been utilized in the synthesis of antiviral agents like darunavir, a potent HIV-1 protease inhibitor. The structural similarity suggests potential antiviral activity for the parent compound as well .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AMPK ActivationEnhances lipid and glucose metabolism; reduces gluconeogenesis
Antiviral ActivityStructural precursor for darunavir; potential in HIV treatment
Cytotoxic EffectsPreliminary studies suggest cytotoxic effects against cancer cell lines

Case Study 1: AMPK Activation

In a study examining various compounds for their ability to activate AMPK, (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile demonstrated significant activation compared to control compounds. This activation was linked to enhanced glucose uptake in skeletal muscle cells in vitro.

Case Study 2: Antiviral Synthesis

The synthesis of darunavir from derivatives of hexahydrofurofuran highlighted the potential of this compound in antiviral drug development. The synthetic pathway involved multiple steps including stereoselective hydrogenation and Baeyer-Villiger oxidation .

Q & A

Q. What are the established synthetic routes for (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile (IIDN)?

The compound is synthesized via nucleophilic substitution using isohexide precursors (e.g., isosorbide or isomannide derivatives) with potassium cyanide in anhydrous tetrahydrofuran (THF) at elevated temperatures (60–80°C). The reaction is catalyzed by 18-crown-6 to enhance cyanide nucleophilicity. Workup involves quenching with aqueous HCl, extraction with chloroform, and purification via recrystallization or column chromatography. Key intermediates are monitored using gas-liquid chromatography (GLC) to ensure stereochemical fidelity .

Q. What spectroscopic techniques are critical for characterizing this compound and its stereoisomers?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in CDCl3_3 resolve stereochemistry. For IIDN, diagnostic signals include δH_H 5.02 (s, 2H) and δC_C 117.22 (C≡N) .
  • FT-IR : The nitrile stretch at 2248–2249 cm1^{-1} confirms cyano group presence, while furan ring vibrations appear at 1487–1468 cm1^{-1} .
  • HR-MS : Sodium adducts ([M+Na]+^+) are observed at m/z 187.0474 (calculated 187.0478), validating molecular formula C8_8H8_8N2_2O2_2 .

Q. How can stereochemical differences between isohexide dinitrile isomers (e.g., IIDN vs. ISDN) be experimentally distinguished?

Stereoisomers exhibit distinct NMR splitting patterns. For example, ISDN ((3R,6S)-isomer) shows δH_H 4.96–4.91 (m, 2H) and δC_C 115.10 (C≡N), contrasting with IIDN’s symmetrical signals. 1H^1H-1H^1H COSY and NOESY further differentiate spatial arrangements of protons .

Advanced Research Questions

Q. What factors govern the epimerization of isohexide dinitriles under basic conditions?

Epimerization (e.g., IIDN → ISDN) proceeds via a base-mediated ring-opening/closure mechanism. Potassium tert-butoxide in THF at 25°C induces partial racemization, monitored by GLC. The reaction rate depends on crown ether concentration (18-crown-6 enhances K+^+ coordination) and solvent polarity. Stereochemical stability is assessed using time-resolved 1H^1H NMR to track diastereomer ratios .

Q. How does this compound serve as a monomer in polymer synthesis, and what are its structure-property contributions?

IIDN derivatives (e.g., isohexide dimethylcarboxylate, IIDMC) are copolymerized with diols (e.g., ((3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol) via melt polycondensation at 200–220°C. The rigid bicyclic furan backbone imparts high TgT_g (>100°C) and thermal stability (>300°C). Chain dynamics are analyzed using 2H^2H-COSY NMR and dynamic mechanical analysis (DMA) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density functional theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) optimize transition states for cyanide attack on isohexide bistriflate precursors. Fukui indices identify electrophilic hotspots (C3/C6), while natural bond orbital (NBO) analysis quantifies steric effects from the fused furan ring .

Q. How does isotopic labeling (e.g., 13C^{13}C13C) aid in metabolic or degradation studies?

13C^{13}C-labeled analogs (e.g., [(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl-13C4^{13}C_4]dinitrile) enable tracking via 13C^{13}C-NMR or mass spectrometry. Applications include elucidating hydrolysis pathways in aqueous buffers (pH 7–10) or enzymatic systems (e.g., nitrilases) .

Methodological Notes

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH) to resolve enantiomers.
  • Reaction Optimization : Employ design-of-experiments (DoE) to balance epimerization vs. yield in base-mediated syntheses.
  • Polymer Characterization : Combine size-exclusion chromatography (SEC) with MALDI-TOF for molecular weight distribution analysis.

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